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Compound of Interest

2-Butenamide,4-(dimethylamino)-
Compound Name:

(9Cl)
CAS No.: 193404-79-4
Cat. No.: B576083

Get Quote

Executive Summary & Compound Profile

4-(Dimethylamino)-2-butenamide represents a class of

-unsaturated amides functioning as Michael acceptors. In drug development, this moiety is
engineered to form a covalent bond with a conserved cysteine residue (e.g., Cys797 in EGFR),
rendering it a cornerstone of targeted irreversible inhibition.

This guide provides a definitive spectroscopic characterization (NMR, IR, MS) of the molecule,
focusing on the (E)-isomer (trans), which is the bioactive configuration required for optimal
nucleophilic attack.

Compound Identity
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Property Detail

Chemical Name (2E)-4-(dimethylamino)but-2-enamide

Molecular Formula

Molecular Weight 128.17 g/mol

Key Functionality Michael Acceptor (Electrophile), Basic Amine

Trans (E) is thermodynamically favored and

Stereochemistry
biologically active.

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying solvent residuals and stereoisomeric impurities (Z-isomer).

Synthesis Workflow (Graphviz Diagram)

The following diagram outlines the standard synthesis via the acid chloride or mixed anhydride

route, highlighting potential by-products.

4-(Dimethylamino)-2-butenamide

Nucleophilic Substitution
(D

Acid Chloride Formation ) Amidation
4-Bromocrotonic Acid }—b{ (S0CI2) H 4-Bromocrotonyl Chloride }—b{ (NH3) H 4-Bromo-2-butenamide }—b

Click to download full resolution via product page

Figure 1: Synthetic pathway for the generation of the 4-(dimethylamino)-2-butenamide

warhead.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the E-configuration. The coupling constant (

) across the alkene bond is the definitive metric.
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-NMR Analysis (400 MHz, DMSO-)

The spectrum is characterized by a large trans-coupling constant (

Hz) and the distinct doublet-of-triplets for the

-proton.
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Critical Quality Attribute (CQA):
e Isomeric Purity: The Z-isomer (cis) typically displays a smaller coupling constant (

Hz) and the vinyl protons will shift upfield. Any signals in the 5.8-5.9 ppm range suggest Z-
contamination.

Signal (
Assignment Note

ppm)

166.5 (Amide) Carbonyl carbon.

140.2 Beta-carbon (deshielded).

124.8 Alpha-carbon.

59.5 Allylic carbon.
Dimethylamino carbons.[1][2

448 y [1][2]

[3]

Mass Spectrometry (MS) Analysis

Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint
characteristic of the dimethylamino-alkyl chain.

lonization & Fragmentation Pathway[4][5][6][7]

 lonization Mode: ESI (+) (Electrospray lonization) is preferred due to the basic nitrogen.

e Molecular lon:

Fragmentation Logic (MS/MS):

» -Cleavage: The most dominant fragmentation occurs alpha to the amine nitrogen.
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» McLafferty Rearrangement: Less common in this specific short chain but possible.
e Loss of Amine: Neutral loss of dimethylamine (

, 45 Da).

Parent lon [M+H]+
m/z 129

a-Cleavage (Dominant) [Neutral Loss (-45 Da) \\Loss of Amide N (-17 Da)

Fragment A Fragment B Fragment C
[CH2=N(CH3)2]+ [M - NH(CH3)2]+ [M - NH3]+
m/z 58 m/z 84 m/z 112

Click to download full resolution via product page
Figure 2: Primary fragmentation pathways in ESI-MS/MS.
Diagnostic Peak: The peak at m/z 58 (

) is the base peak in ElI and a major fragment in ESI, confirming the presence of the
dimethylaminomethyl group.

Infrared (IR) Spectroscopy

IR is used primarily for rapid identification of functional groups (Amide, Alkene, Amine).
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Wavenumber (

Vibration Mode Assignment

)
Primary Amide (

3350, 3180 N-H Stretch ). Two bands
(asymmetric/symmetric).[4]
Alkyl C-H. The band at ~2770

2940, 2770 C-H Stretch is specific to
(Bohlmann bands).

1670 C=0 Stretch Amide | Band. Strong intensity.

Conjugated alkene. Often
1630 C=C Stretch overlaps with Amide Il but
distinct shoulder.

1600 N-H Bend Amide Il Band.

Experimental Protocols
Protocol A: Sample Preparation for NMR

Objective: Prevent concentration-dependent shifts and exchange broadening.
e Solvent: Use DMSO-

(99.9% D) to ensure solubility of the polar amide.
may be used but can cause broadening of the amide protons.

e Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

« Filtration: Filter through a cotton plug if any turbidity is observed (polymerization of the
Michael acceptor).

e Acquisition: Run at 298 K. Set relaxation delay (
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) to

s to allow full relaxation of vinyl protons for accurate integration.

Protocol B: HPLC-MS Purity Check

Objective: Quantify E/Z ratio and confirm mass.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

mm).

Mobile Phase:

o A: Water + 0.1% Formic Acid (pH ~2.7).

o B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm (amide) and 254 nm (conjugation).

Note: The basic amine causes tailing; Formic acid or Ammonium formate buffer is
mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b576083?utm_src=pdf-custom-synthesis#bc-rfq
https://asianpubs.org/index.php/ajchem/article/download/12993/12974
https://pdfs.semanticscholar.org/31a4/15cacbc04acc939059525dd91231a3e76e87.pdf?skipShowableCheck=true
https://patents.google.com/patent/WO2004066919A2/en
https://patents.google.com/patent/WO2004066919A2/en
http://pstorage-acs-6854636.s3.amazonaws.com/8412170/ol7b00720_si_001.pdf
https://www.benchchem.com/product/b576083/docs#technical-guide-spectroscopic-analysis-of-4-dimethylamino-2-butenamide-9ci
https://www.benchchem.com/product/b576083/docs#technical-guide-spectroscopic-analysis-of-4-dimethylamino-2-butenamide-9ci
https://www.benchchem.com/product/b576083/docs#technical-guide-spectroscopic-analysis-of-4-dimethylamino-2-butenamide-9ci
https://www.benchchem.com/product/b576083/docs#technical-guide-spectroscopic-analysis-of-4-dimethylamino-2-butenamide-9ci
https://www.benchchem.com/product/b576083?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576083?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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